molecular formula C35H49N11O10 B12609636 L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 646031-65-4

L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12609636
CAS No.: 646031-65-4
M. Wt: 783.8 g/mol
InChI Key: FJRFHAUMOHOZLX-LROMGURASA-N
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Description

L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of six amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The specific sequence and modifications of the amino acids can impart unique properties to the peptide, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified using techniques like HPLC.

Industrial Production Methods

In an industrial setting, the production of such peptides may involve automated peptide synthesizers that can handle large-scale synthesis. The process is optimized for efficiency and yield, often incorporating high-throughput purification methods.

Chemical Reactions Analysis

Types of Reactions

Peptides like L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This can affect amino acids like tyrosine, leading to the formation of dityrosine.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: DTT, TCEP.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Chemistry

Peptides like this one are used as model compounds to study peptide chemistry, including folding, stability, and reactivity.

Biology

In biological research, such peptides can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.

Medicine

Therapeutically, synthetic peptides are explored for their potential as drugs, particularly in targeting specific receptors or enzymes. They can also serve as vaccine components or diagnostic tools.

Industry

In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as additives in food and pharmaceuticals.

Mechanism of Action

The mechanism by which L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine exerts its effects would depend on its specific biological target. Generally, peptides can interact with receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-L-ornithine: A similar peptide without the diaminomethylidene modification.

    L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-L-lysine: A peptide with lysine instead of ornithine.

Uniqueness

The presence of the diaminomethylidene group in L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine may impart unique properties, such as increased binding affinity to certain targets or enhanced stability.

Properties

CAS No.

646031-65-4

Molecular Formula

C35H49N11O10

Molecular Weight

783.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C35H49N11O10/c36-22(15-19-5-2-1-3-6-19)30(51)44-23(12-13-27(37)48)32(53)46-25(16-20-8-10-21(47)11-9-20)31(52)42-18-29(50)43-26(17-28(38)49)33(54)45-24(34(55)56)7-4-14-41-35(39)40/h1-3,5-6,8-11,22-26,47H,4,7,12-18,36H2,(H2,37,48)(H2,38,49)(H,42,52)(H,43,50)(H,44,51)(H,45,54)(H,46,53)(H,55,56)(H4,39,40,41)/t22-,23-,24-,25-,26-/m0/s1

InChI Key

FJRFHAUMOHOZLX-LROMGURASA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

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